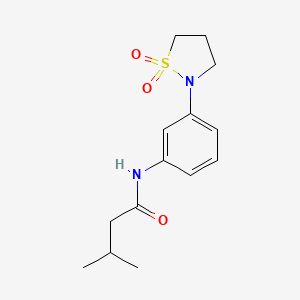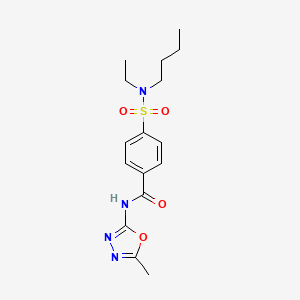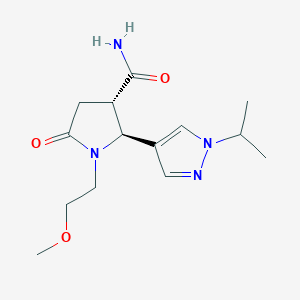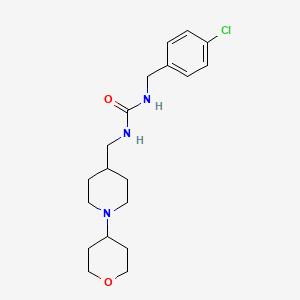
1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to have therapeutic benefits in the treatment of various diseases.
科学研究应用
Metabolism and Excretion
- The study of metabolism and excretion of specific compounds provides insights into how they are processed in the human body. For instance, research on MK-0524, a prostaglandin D2 receptor antagonist, highlighted its rapid absorption, major excretory pathways, and the identification of primary metabolites in humans, emphasizing the role of metabolism in drug disposition (Karanam et al., 2007).
Environmental and Occupational Exposure
- Investigations into the environmental and occupational exposure to various chemicals, including pesticides, reveal the potential health impacts of these substances. Studies on the urinary excretion of pyrethroid metabolites and their implications for observational studies suggest the importance of monitoring exposure to understand health risks (Wielgomas, 2013).
Toxicological Effects
- Research into the toxicological effects of compounds structurally related to "1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea" contributes to our understanding of their safety profile. For example, the study of pyrethroid and chlorpyrifos metabolite concentrations in human samples and their relationship to indoor residential insecticide levels highlights potential exposure risks and underscores the importance of evaluating the health impacts of chemical exposure (Trunnelle et al., 2014).
Mechanisms of Action
- Understanding the mechanisms of action of chemicals, including their potential to act as enzyme inhibitors or receptor antagonists, is crucial for developing therapeutic interventions. The metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans provide valuable information on its biotransformation and the significance of identifying unusual metabolites in drug development (Liu et al., 2017).
Public Health Implications
- Studies on the urinary concentrations of metabolites from exposure to organophosphate and pyrethroid pesticides among different populations, including children and agricultural workers, highlight the widespread nature of these exposures and the potential public health implications. Research findings support the need for regulatory measures and further investigation into the health effects of chronic exposure to these chemicals (Filippi et al., 2021).
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c20-17-3-1-15(2-4-17)13-21-19(24)22-14-16-5-9-23(10-6-16)18-7-11-25-12-8-18/h1-4,16,18H,5-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKSVRAXWZJSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

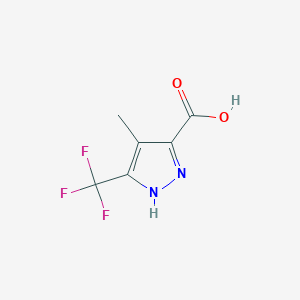
![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
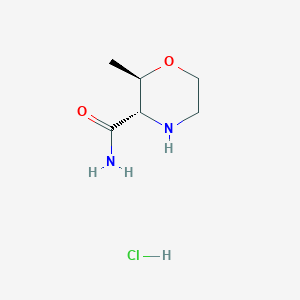
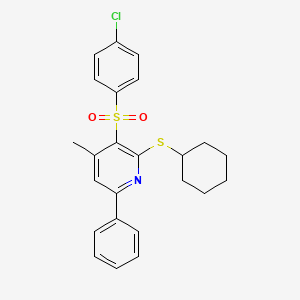
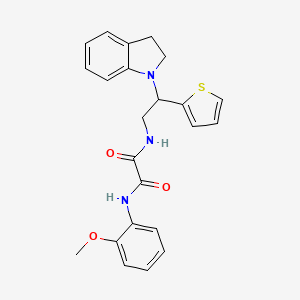
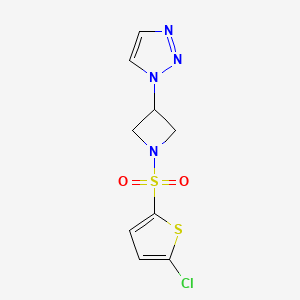
![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)
![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)
![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)
